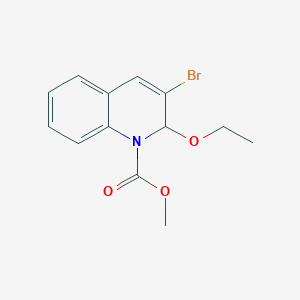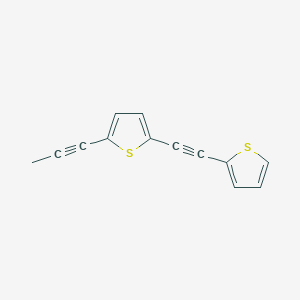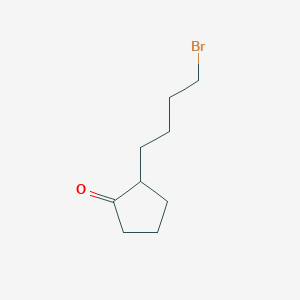![molecular formula C8H14O B14672352 [(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol CAS No. 50870-36-5](/img/structure/B14672352.png)
[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol is a chiral organic compound with a cyclohexene ring structure. It is characterized by the presence of a hydroxyl group (-OH) attached to a methylene group (-CH2-) and a methyl group (-CH3) at specific positions on the cyclohexene ring. The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the spatial arrangement of its substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an aldehyde, using chiral catalysts or reagents. For example, the reduction of (1R,2S)-2-Methylcyclohex-3-en-1-one with a chiral reducing agent like ®-CBS catalyst can yield the desired alcohol with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to achieve efficient and selective reduction of the precursor compounds. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: TsCl, SOCl2, and other nucleophilic substitution reagents.
Major Products Formed
Oxidation: Formation of (1R,2S)-2-Methylcyclohex-3-en-1-one or (1R,2S)-2-Methylcyclohex-3-en-1-al.
Reduction: Formation of (1R,2S)-2-Methylcyclohexane.
Substitution: Formation of (1R,2S)-2-Methylcyclohex-3-en-1-yl derivatives with various functional groups.
Applications De Recherche Scientifique
[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of fine chemicals, fragrances, and flavor compounds.
Mécanisme D'action
The mechanism of action of [(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-Methylcyclohex-3-en-1-one: A ketone analog with similar structural features but different reactivity.
(1R,2S)-2-Methylcyclohex-3-en-1-al: An aldehyde analog with distinct chemical properties.
(1R,2S)-2-Methylcyclohexane: A fully saturated analog with different chemical behavior.
Uniqueness
[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a cyclohexene ring. This combination of features imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
50870-36-5 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
[(1R,2S)-2-methylcyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9/h2,4,7-9H,3,5-6H2,1H3/t7-,8-/m0/s1 |
Clé InChI |
WCGADOFATYITBP-YUMQZZPRSA-N |
SMILES isomérique |
C[C@H]1C=CCC[C@H]1CO |
SMILES canonique |
CC1C=CCCC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


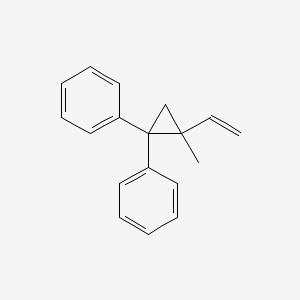
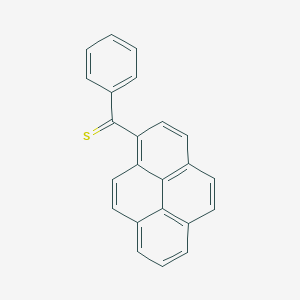
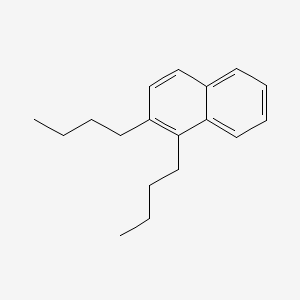

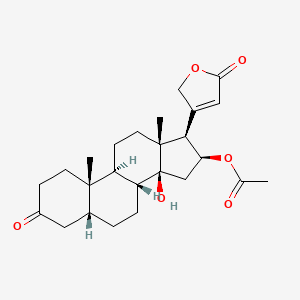

![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)

